molecular formula C19H25N5O2S B2615315 2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-58-2

2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2615315
M. Wt: 387.5
InChI Key: VSEGAWCCUGZWAU-UHFFFAOYSA-N
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Description

“2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic compound that contains several functional groups and rings, including a thiazole ring, a triazole ring, a piperazine ring, and a methoxyphenyl group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several ring structures, including a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), a triazole ring (a five-membered ring with three nitrogen atoms), and a piperazine ring (a six-membered ring with two nitrogen atoms). The compound also contains an ethyl group, a methoxyphenyl group, and a hydroxyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the hydroxyl group could participate in hydrogen bonding or deprotonation reactions. The nitrogen atoms in the thiazole, triazole, and piperazine rings could act as nucleophiles in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the hydroxyl group and the nitrogen atoms in the rings could increase the compound’s solubility in polar solvents. The compound’s melting and boiling points would be influenced by factors like its molecular weight and the types of intermolecular forces it can form .

Scientific Research Applications

Neurotransmitter Receptor Imaging

Compounds with structural features similar to 2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may be used in the development of radioligands for neurotransmitter receptor imaging. For example, derivatives of piperazine and methoxyphenyl groups have been utilized in the synthesis of compounds for imaging serotonin (5-HT) receptors in the brain using positron emission tomography (PET) or single-photon emission computed tomography (SPECT) techniques. These imaging agents can help in understanding the role of neurotransmitter systems in various neurological and psychiatric conditions (Passchier et al., 2000).

Drug Metabolism and Pharmacokinetics

Research on compounds with methylpiperazine or methoxyphenyl components often involves studying their metabolism and pharmacokinetics. This includes understanding how such compounds are absorbed, distributed, metabolized, and excreted in the body. Studies in this area can provide insights into the safety and efficacy of potential therapeutic agents, their metabolic pathways, and the impact of genetic variations on drug metabolism. These studies are crucial for drug development and personalized medicine (Jacobsen et al., 1988).

Toxicology and Safety Evaluation

Research involving complex organic molecules also encompasses toxicological evaluations. This can include determining the toxic effects of new compounds, their potential for causing adverse reactions, and evaluating safety profiles. Such studies are integral to assessing the risks associated with new chemical entities before they can be considered for clinical use. Understanding the toxicokinetics and mechanisms of toxicity can help in designing safer drugs and in the development of antidotes for poisonings (Sivilotti et al., 2000).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro studies to determine its effects on cells, as well as in vivo studies to assess its effects in organisms .

properties

IUPAC Name

2-ethyl-5-[(4-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-4-15-20-19-24(21-15)18(25)17(27-19)16(23-11-9-22(2)10-12-23)13-5-7-14(26-3)8-6-13/h5-8,16,25H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEGAWCCUGZWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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